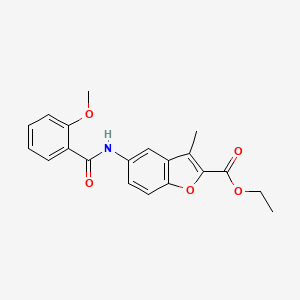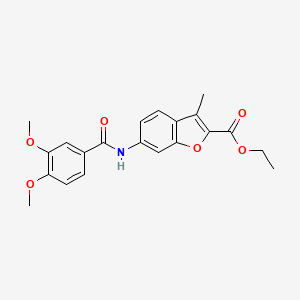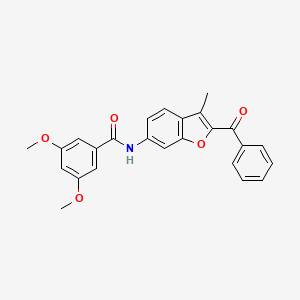![molecular formula C29H32N2O4 B6482681 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine CAS No. 941899-43-0](/img/structure/B6482681.png)
1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound with a complex molecular structure. Its unique configuration features a piperazine core linked to a methoxyphenyl and benzoyl group via a benzofuran moiety, which makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine involves multiple steps, typically starting with the preparation of the benzofuran derivative. This is followed by the introduction of the benzoyl group under specific reaction conditions (e.g., Friedel-Crafts acylation). The piperazine ring is then incorporated using a nucleophilic substitution reaction with the appropriate chlorobenzyl intermediate. Lastly, the methoxyphenyl group is added, usually via an etherification reaction.
Industrial Production Methods
On an industrial scale, the synthesis process is optimized for yield and purity. Standard procedures involve high-pressure reactors and automated control of reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions:
Oxidation: Introduction of oxygen atoms, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen or addition of hydrogen atoms, often facilitated by palladium on carbon or sodium borohydride.
Substitution: Replacement of one functional group with another, using agents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Acidic or basic media at elevated temperatures.
Reduction: Mild temperatures in a hydrogen-rich environment.
Substitution: Varied depending on the group being introduced; often involves solvents like dichloromethane or ethanol.
Major Products
The major products depend on the type of reaction:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitro compounds.
Scientific Research Applications
1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine has diverse applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, possibly influencing cell signaling mechanisms.
Medicine: Explored for therapeutic benefits, particularly in targeting specific receptors in neurological or cardiovascular diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets in biological systems. The piperazine moiety is known to interact with receptors in the brain, possibly affecting neurotransmission pathways. Additionally, the benzofuran and benzoyl groups may contribute to binding affinity and specificity, influencing downstream signaling cascades.
Comparison with Similar Compounds
1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine stands out due to its unique structural features:
Similar Compounds: 1-benzoylpiperazine, 4-methoxybenzylpiperazine, and 2,2-dimethylbenzofuran derivatives.
Uniqueness: The specific combination of functional groups in this compound imparts unique chemical reactivity and biological activity that is not commonly found in related compounds.
There you have it, a comprehensive look at this compound. What do you think?
Properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-29(2)19-23-5-4-6-26(27(23)35-29)34-20-21-7-9-22(10-8-21)28(32)31-17-15-30(16-18-31)24-11-13-25(33-3)14-12-24/h4-14H,15-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQWSZBVPJEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6482614.png)
![1-(2,3-dimethoxyphenyl)-3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6482627.png)
![8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6482630.png)
![3-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6482636.png)
![N-(4-methoxyphenyl)-4-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B6482641.png)
![N-cyclopentyl-2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6482645.png)
![2-{6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482651.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6482657.png)
![4-chloro-N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6482677.png)
![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B6482689.png)

![N-(4-fluoro-3-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482706.png)


